Enpp-1-IN-1

Description

Properties

IUPAC Name |

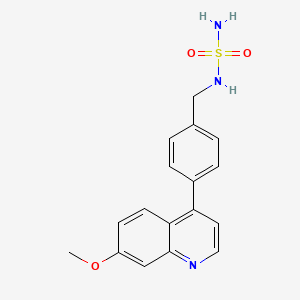

7-methoxy-4-[4-[(sulfamoylamino)methyl]phenyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-23-14-6-7-16-15(8-9-19-17(16)10-14)13-4-2-12(3-5-13)11-20-24(18,21)22/h2-10,20H,11H2,1H3,(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJMNZDIQDULLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ENPP1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, with a focus on their role in cancer immunotherapy. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity and a promising therapeutic target. This document details the biochemical pathways modulated by ENPP1, the consequences of its inhibition, and the experimental methodologies used to characterize ENPP1 inhibitors.

Core Mechanism of Action: A Dual Approach to Immuno-Oncology

ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in regulating the tumor microenvironment through two primary mechanisms, both of which are therapeutically targeted by ENPP1 inhibitors.[1]

Regulation of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often present in cancer cells due to genomic instability.[2] Upon activation, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[2] cGAMP then binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.[2]

ENPP1 acts as a negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing the activation of STING in bystander immune cells within the tumor microenvironment.[3][4] By inhibiting ENPP1, small molecules like ENPP1-IN-1 prevent the degradation of extracellular cGAMP, leading to enhanced STING activation and a more robust anti-tumor immune response.[4][5] This mechanism effectively "re-awakens" the innate immune system to recognize and attack cancer cells.

Modulation of Adenosine Signaling

In addition to its role in cGAMP hydrolysis, ENPP1 also hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP).[6] AMP is subsequently converted to adenosine by other ectonucleotidases such as CD73.[6] Adenosine is a potent immunosuppressive molecule in the tumor microenvironment, where it binds to receptors on immune cells and inhibits their anti-tumor functions.[7]

By blocking ENPP1's hydrolysis of ATP, ENPP1 inhibitors contribute to a reduction in the production of immunosuppressive adenosine.[8] This dual mechanism of action—boosting the immunostimulatory cGAS-STING pathway while simultaneously dampening the immunosuppressive adenosine pathway—makes ENPP1 an attractive target for cancer immunotherapy.[8]

Quantitative Data for ENPP1 Inhibitors

The potency and selectivity of ENPP1 inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for several representative ENPP1 inhibitors.

| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Reference |

| ENPP1-IN-1 (unspecified) | ENPP1 | Enzymatic | pNP-TMP / cGAMP | Nanomolar range | - | [9] |

| RBS2418 | ENPP1 | Enzymatic | cGAMP | - | 0.14 | [1] |

| RBS2418 | ENPP1 | Enzymatic | ATP | - | 0.13 | [1] |

| Compound 31 | ENPP1 | Enzymatic | - | - | - | [10] |

| SR-8314 | ENPP1 | Enzymatic | - | - | 79 | [11] |

| MV-626 | ENPP1 | Cellular | cGAMP | - | - | [11] |

| ISM5939 | ENPP1 | In vivo | - | - | - | [12] |

Note: Data for "ENPP1-IN-1" is often presented generically for a class of inhibitors rather than a specific, publicly disclosed compound. The table reflects this by indicating a nanomolar range as reported in a representative study.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the science behind ENPP1 inhibition.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by ENPP1 and its inhibitors.

Experimental Workflows

The following diagrams outline typical experimental workflows for the discovery and characterization of ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ENPP1 inhibitor activity. The following sections provide overviews of key experimental protocols.

ENPP1 Enzymatic Activity Assay (Fluorescence-based)

This protocol describes a common method for measuring the enzymatic activity of ENPP1 and the inhibitory potential of test compounds using a fluorogenic substrate.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 10 µM ZnCl₂)

-

Fluorogenic ENPP1 substrate (e.g., a masked fluorescein-AMP conjugate)

-

Test compounds (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add a small volume of the diluted test compounds.

-

Add the ENPP1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic ENPP1 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

-

The rate of the reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular cGAMP Hydrolysis Assay

This assay measures the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.

Materials:

-

ENPP1-expressing cell line (e.g., HEK293T cells overexpressing ENPP1)

-

Cell culture medium

-

cGAMP

-

Test compounds

-

LC-MS/MS system for cGAMP quantification

Procedure:

-

Seed the ENPP1-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Add a known concentration of cGAMP to the cell culture medium.

-

Incubate for a set time period (e.g., 4 hours) to allow for cGAMP hydrolysis.

-

Collect the cell culture supernatant.

-

Quantify the remaining cGAMP in the supernatant using a validated LC-MS/MS method.[7]

-

Calculate the percent inhibition of cGAMP hydrolysis for each compound concentration and determine the IC50 value.

In Vivo Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a mouse model with a competent immune system.

Materials:

-

Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cell line (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma)

-

ENPP1 inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Calipers for tumor measurement

-

(Optional) Anti-PD-1 or other checkpoint inhibitor antibody

Procedure:

-

Subcutaneously implant a known number of tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, checkpoint inhibitor alone, combination therapy).

-

Administer the ENPP1 inhibitor and other treatments according to the planned dosing schedule and route.

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, or when tumors reach a pre-defined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of the treatments.

Conclusion

ENPP1 inhibitors represent a promising new class of cancer immunotherapies with a unique dual mechanism of action. By enhancing the cGAS-STING pathway and reducing immunosuppressive adenosine, these agents have the potential to convert "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction. The in-depth technical understanding of their mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and successful clinical translation of this exciting therapeutic strategy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ENPP1 | Insilico Medicine [insilico.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]

- 11. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]

Enpp-1-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme in the regulation of extracellular nucleotide metabolism and has emerged as a critical negative regulator of the cGAS-STING pathway, a central component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. Consequently, inhibitors of ENPP1 are being actively pursued as novel cancer immunotherapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of Enpp-1-IN-1, a selective ENPP1 inhibitor. Detailed experimental protocols for its synthesis and biological characterization are provided, along with a summary of its key quantitative data. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and evaluation.

Introduction to ENPP1 and its Role in the cGAS-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1][2] More recently, ENPP1 has been identified as the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the stimulator of interferon genes (STING) pathway.[3] The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.

Upon detection of cytosolic DNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of cGAMP.[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] These cytokines, in turn, promote the recruitment and activation of immune cells, such as T cells, leading to an anti-tumor immune response.

ENPP1, present on the cell surface, hydrolyzes extracellular cGAMP, thereby terminating the STING signal and suppressing the anti-tumor immune response.[3] High expression of ENPP1 has been correlated with poor prognosis in several cancers.[4] Therefore, inhibiting ENPP1 represents a promising therapeutic strategy to enhance the cGAMP-STING-mediated anti-tumor immunity.

Discovery of this compound

This compound (also known as UUN28589 and MV 658) was identified as a selective inhibitor of ENPP1 through research efforts aimed at discovering small molecules that can modulate the cGAS-STING pathway for therapeutic benefit in oncology. The discovery of this compound is detailed in the patent WO2019046778A1, where it is described in Example 55.[3][4][5][6][7]

Synthesis of this compound

The synthesis of this compound, with the formal name N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide, involves a multi-step process. The following is a representative synthetic route based on established chemical principles for the formation of the quinoline and sulfonamide moieties.

Chemical Structure:

Overall Reaction Scheme:

A plausible synthetic route involves the preparation of a key intermediate, (4-(7-methoxyquinolin-4-yl)phenyl)methanamine, followed by sulfamoylation.

Step 1: Synthesis of 4-(7-methoxyquinolin-4-yl)benzonitrile

This step can be achieved via a Suzuki coupling reaction between a 4-halo-7-methoxyquinoline and 4-cyanophenylboronic acid.

Step 2: Reduction of 4-(7-methoxyquinolin-4-yl)benzonitrile to (4-(7-methoxyquinolin-4-yl)phenyl)methanamine

The nitrile group is reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Step 3: Sulfamoylation of (4-(7-methoxyquinolin-4-yl)phenyl)methanamine

The final step involves the reaction of the primary amine with a sulfamoylating agent, such as sulfamoyl chloride, in the presence of a base to yield this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Substrate/Assay Conditions | Reference |

| Ki | ≤100 nM | Hydrolysis of 2'3'-cGAMP | [3] |

| Ki | 100-1000 nM | Hydrolysis of p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP) | [3] |

Experimental Protocols

ENPP1 Inhibition Assay (Hydrolysis of 2'3'-cGAMP)

This protocol describes a general method for assessing the inhibitory activity of compounds against ENPP1-mediated hydrolysis of 2'3'-cGAMP.

Materials:

-

Recombinant human ENPP1

-

2'3'-cGAMP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 200 µM ZnCl₂

-

This compound (or other test inhibitors)

-

Thin-Layer Chromatography (TLC) plates (e.g., silica gel)

-

Developing solvent for TLC

-

Phosphorimager or other suitable detection system (if using radiolabeled cGAMP)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ENPP1, and the test inhibitor (this compound) at various concentrations.

-

Initiate the reaction by adding 2'3'-cGAMP to the mixture.

-

Incubate the reaction at 37°C for a specified period (e.g., 20 hours).

-

Stop the reaction (e.g., by adding EDTA or heating).

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the product (hydrolyzed cGAMP) from the substrate.

-

Visualize and quantify the amount of hydrolyzed cGAMP. If using radiolabeled cGAMP, this can be done using a phosphorimager.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.[5]

IFN-β Transcription Assay

This protocol outlines a general method to measure the effect of ENPP1 inhibition on IFN-β transcription in response to cGAMP stimulation in cells.

Materials:

-

Human foreskin fibroblast (HFF-1) cells or other suitable cell line

-

Cell culture medium and reagents

-

2'3'-cGAMP

-

This compound (or other test inhibitors)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Quantitative PCR (qPCR) machine and reagents (primers and probes for IFN-β and a housekeeping gene)

Procedure:

-

Seed HFF-1 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified pre-incubation time.

-

Stimulate the cells with 2'3'-cGAMP.

-

Incubate the cells for a further period (e.g., 4-6 hours) to allow for IFN-β gene transcription.

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers and probes specific for IFN-β and a housekeeping gene (for normalization).

-

Analyze the qPCR data to determine the relative expression levels of IFN-β mRNA in response to treatment with this compound.[3]

Visualizations

Signaling Pathways

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1 and this compound.

Experimental Workflows

Caption: Workflow for the ENPP1 inhibition assay.

Caption: Workflow for the IFN-β transcription assay.

Conclusion

This compound is a valuable tool compound for studying the biological roles of ENPP1 and a promising lead for the development of novel cancer immunotherapies. Its ability to selectively inhibit ENPP1 and enhance STING-dependent IFN-β transcription underscores the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive resource for researchers in the field, detailing the discovery, synthesis, and biological evaluation of this compound. The provided protocols and visualizations are intended to facilitate further research and development of ENPP1 inhibitors for the benefit of patients with cancer and other immune-related diseases.

References

- 1. GSRS [precision.fda.gov]

- 2. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]

- 3. musechem.com [musechem.com]

- 4. glpbio.com [glpbio.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. glpbio.com [glpbio.com]

- 7. szabo-scandic.com [szabo-scandic.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Cancer

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a type II transmembrane glycoprotein, is a key enzyme in extracellular nucleotide metabolism. While historically studied for its roles in bone mineralization and insulin signaling, ENPP1 has emerged as a critical regulator in oncology.[1][2] It is frequently overexpressed in various solid tumors, where it contributes to an aggressive clinical course, metastasis, and therapeutic resistance.[3][4] ENPP1's multifaceted functions, particularly its ability to modulate powerful anti-tumor immune pathways, have positioned it as a high-priority target for novel cancer immunotherapies.[5][6] This guide provides a comprehensive overview of ENPP1's mechanisms in cancer, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Functions of ENPP1 in Cancer

ENPP1 exerts its pro-tumorigenic effects through two primary enzymatic activities: the hydrolysis of 2’3’-cyclic GMP-AMP (cGAMP) and the hydrolysis of adenosine triphosphate (ATP). These actions profoundly reshape the tumor microenvironment (TME) to favor immune evasion and tumor progression.

Innate Immune Suppression via cGAS-STING Pathway Inhibition

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical innate immune mechanism for detecting cancer.[2] Genomic instability within cancer cells leads to the accumulation of cytosolic double-stranded DNA (dsDNA), which is sensed by cGAS.[3][7] This triggers the synthesis of the second messenger cGAMP.[2] Cancer cells can export cGAMP into the extracellular space, where it acts as a potent immunotransmitter to activate the STING pathway in adjacent immune cells (like dendritic cells) and stromal cells, culminating in a type I interferon response and a robust anti-tumor T-cell attack.[7][8][9]

ENPP1 functions as a dominant negative regulator—an innate immune checkpoint—of this pathway.[10][11] By efficiently hydrolyzing extracellular cGAMP to AMP and GMP, ENPP1 effectively eliminates this crucial danger signal, preventing paracrine STING activation and dampening anti-tumor immunity.[12][13] This mechanism allows tumors to evade immune surveillance, promoting their growth and survival.[10][14] The loss or inhibition of ENPP1 restores extracellular cGAMP levels, reactivates STING signaling, increases immune cell infiltration, and can render tumors sensitive to immunotherapy.[14][15]

Promotion of an Immunosuppressive TME via Purinergic Signaling

In addition to degrading cGAMP, ENPP1 hydrolyzes extracellular ATP, a pro-inflammatory molecule often released by dying cancer cells in the TME.[2][16] ENPP1 converts ATP into AMP and inorganic pyrophosphate (PPi).[2] The resulting AMP is subsequently hydrolyzed by the ecto-5'-nucleotidase CD73 (NT5E) into adenosine.[2][14]

Extracellular adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (e.g., A2A, A2B) on immune cells.[3] This signaling cascade impairs the function of cytotoxic T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][17] By generating adenosine, ENPP1 contributes to a highly immunosuppressive TME, further protecting the tumor from immune-mediated destruction.[3][5] Therefore, ENPP1 acts at the apex of the adenosine-generating pathway, complementing the function of CD39 (which converts ATP/ADP to AMP).[3]

Role in Metastasis, Invasion, and Drug Resistance

High expression of ENPP1 is strongly correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis across multiple cancers, including breast, lung, ovarian, and bladder cancer.[3][12][18][19]

-

Metastasis and Invasion: ENPP1 promotes cancer cell migration, invasion, and metastasis.[1][14] This may be partly mediated by its role in inducing an epithelial-mesenchymal transition (EMT)-like phenotype and promoting cancer stem cell (CSC) characteristics.[1][19] By suppressing anti-tumor immunity, ENPP1 allows cancer cells to survive and establish distant metastatic colonies.[10][20] Studies have shown that ENPP1 levels are often highest in metastatic lesions compared to primary tumors.[3]

-

Therapeutic Resistance: Elevated ENPP1 expression is linked to resistance to both chemotherapy and immunotherapy.[14][18]

-

Chemotherapy Resistance: In bladder cancer, high ENPP1 expression correlates with resistance to chemotherapies like gemcitabine and cytarabine.[18] Overexpression of ENPP1 can enhance resistance to apoptosis by modulating BAX/Bcl-2 levels.[18]

-

Immunotherapy Resistance: As an innate immune checkpoint, ENPP1 is a key mechanism of resistance to immune checkpoint blockade (ICB), such as anti-PD-1/PD-L1 therapies.[14][21] High ENPP1 levels are associated with "cold," non-T-cell-infiltrated tumors that do not respond to ICB.[9] Conversely, low ENPP1 expression predicts a favorable response to anti-PD-1 therapy in breast cancer patients.[10][11]

-

Quantitative Data on ENPP1 Function and Expression

Table 1: ENPP1 Expression and Prognostic Significance in Various Cancers

| Cancer Type | ENPP1 Expression Status | Correlation with Clinical Outcome | Reference(s) |

| Breast Cancer | Frequently overexpressed, especially in metastatic disease. | High expression correlates with poor disease-free survival, increased metastasis, and resistance to anti-PD-1 therapy. | [3][10][19] |

| Lung Cancer | Upregulated in tumor tissues compared to normal lung. | High expression associated with increased malignancy, EMT, and CSC features. | [1][19] |

| Bladder Cancer | Overexpressed in tumor tissues. | Correlates with tumor progression, M2 macrophage infiltration, and resistance to gemcitabine/cytarabine. | [18] |

| Ovarian Cancer | High expression detected in tumor cells. | Associated with poor prognosis. | [3][12] |

| Glioblastoma | High expression levels detected. | Associated with a more aggressive clinical course. | [3] |

| Liver Cancer | Downregulated in some analyses. | Downregulation associated with poor prognosis in some contexts, suggesting a complex role. | [1] |

Table 2: Kinetic Parameters of Human ENPP1

| Substrate | Michaelis Constant (Km) | Notes | Reference(s) |

| ATP | ~50-100 µM | ENPP1 efficiently hydrolyzes ATP. | [22][23] |

| 2’3’-cGAMP | ~0.4-1.5 µM | ENPP1 shows a much higher affinity (lower Km) for cGAMP compared to ATP, highlighting its potent role in regulating the STING pathway. | [22][23] |

Experimental Protocols for Studying ENPP1

ENPP1 Enzymatic Activity Assay (Colorimetric - Malachite Green)

This protocol measures the phosphodiesterase activity of ENPP1 by quantifying the release of inorganic phosphate (Pi) from its substrates.

Principle: ENPP1 hydrolyzes ATP to AMP and pyrophosphate (PPi). An inorganic pyrophosphatase is added to convert PPi into two molecules of Pi. The total Pi is then detected using a malachite green molybdate reagent, which forms a colored complex that can be measured spectrophotometrically.[24][25]

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂), recombinant ENPP1 enzyme (e.g., 100-500 pM), and inorganic pyrophosphatase.

-

Initiate Reaction: Add the substrate (e.g., 10-100 µM ATP) to each well to start the reaction. For inhibitor screening, pre-incubate the enzyme with test compounds before adding the substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop and Detect: Terminate the reaction by adding the malachite green reagent. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent in an acidic solution.

-

Readout: After a short incubation for color development (e.g., 15-20 minutes), measure the absorbance at ~620-650 nm using a plate reader.

-

Quantification: Calculate the amount of Pi produced by comparing the absorbance values to a standard curve generated with known concentrations of phosphate.

cGAMP Hydrolysis Assay (Fluorescence Polarization)

The Transcreener® AMP²/GMP² Assay is a high-throughput method ideal for measuring cGAMP hydrolysis.

Principle: This is a competitive immunoassay. The assay uses an antibody that binds to AMP/GMP and a fluorescent tracer. AMP/GMP produced by ENPP1-mediated hydrolysis of cGAMP displaces the tracer from the antibody, causing a decrease in fluorescence polarization (FP).[23][26]

Methodology:

-

Enzymatic Reaction: Incubate recombinant ENPP1 with its substrate, 2’3’-cGAMP (e.g., 10 µM), in an appropriate reaction buffer.

-

Detection: Stop the reaction and add the Transcreener detection mix, which contains the AMP/GMP antibody and a fluorescent tracer.

-

Readout: After incubation, measure the fluorescence polarization on a compatible plate reader. A lower FP value indicates higher AMP/GMP production and thus higher ENPP1 activity.

-

Analysis: The change in mP (millipolarization) units is proportional to the amount of cGAMP hydrolyzed.

Cell-Based Assays

-

Cell Proliferation Assay: Seed ENPP1-overexpressing or knockdown/knockout cancer cells (e.g., MDA-MB-231, 4T1) at a low density. Monitor cell growth over several days using methods like MTT, crystal violet staining, or live-cell imaging.

-

Transwell Migration/Invasion Assay: Plate cancer cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays). The lower chamber contains a chemoattractant (e.g., serum-containing media). After incubation (e.g., 24-48 hours), quantify the number of cells that have migrated/invaded to the bottom of the insert by staining and microscopy.

-

Immunohistochemistry (IHC): Analyze ENPP1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. The protocol involves deparaffinization, antigen retrieval, blocking, incubation with a primary antibody specific to ENPP1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally, visualization with a chromogenic substrate (e.g., DAB).

Conclusion and Therapeutic Implications

ENPP1 is a pivotal enzyme that orchestrates an immunosuppressive and pro-metastatic tumor microenvironment. By hydrolyzing the immunotransmitter cGAMP and producing the immunosuppressant adenosine, it effectively dismantles two critical anti-tumor pathways. The strong correlation between high ENPP1 expression, poor prognosis, and resistance to therapy underscores its significance as a therapeutic target.[3][11]

The development of potent and selective small-molecule inhibitors of ENPP1 is a promising therapeutic strategy.[6][15] By blocking ENPP1, these inhibitors can:

-

Restore extracellular cGAMP levels to reactivate STING-dependent anti-tumor immunity.[8]

-

Reduce the production of immunosuppressive adenosine.[14]

-

Potentiate the efficacy of immune checkpoint inhibitors, PARP inhibitors, and radiotherapy.[8][15]

Several ENPP1 inhibitors are currently in preclinical and clinical development, offering the potential to turn "cold" tumors "hot" and overcome a major mechanism of immunotherapy resistance.[5][21] Future research will focus on optimizing these inhibitors, identifying patient populations most likely to benefit, and exploring rational combination therapies to leverage the full therapeutic potential of targeting ENPP1 in cancer.

References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Researchers uncover on/off switch for breast cancer metastasis - ecancer [ecancer.org]

- 10. pnas.org [pnas.org]

- 11. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]

- 13. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]

- 16. mskcc.org [mskcc.org]

- 17. researchgate.net [researchgate.net]

- 18. ENPP1 promotes immune suppression, drug resistance, and adverse outcomes in bladder cancer: Potential for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. biocompare.com [biocompare.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

- 26. bellbrooklabs.com [bellbrooklabs.com]

Enpp-1-IN-1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-1 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in the regulation of extracellular nucleotide signaling. ENPP1 has emerged as a critical therapeutic target, primarily due to its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, this compound prevents the degradation of 2'3'-cGAMP, thereby enhancing STING-mediated innate immune responses. This guide provides an in-depth overview of the target specificity and selectivity of this compound, along with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

Target Specificity and Potency of this compound

This compound demonstrates high affinity and inhibitory activity against ENPP1. The potency of this inhibitor has been quantified through various biochemical assays, primarily measuring the inhibition of the hydrolysis of ENPP1 substrates.

Quantitative Inhibition Data

The inhibitory activity of this compound against ENPP1 has been determined using both the natural substrate 2'3'-cGAMP and a synthetic ATP analog, p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP). The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Substrate | Inhibition Constant (Ki) | Assay Type |

| 2'3'-cGAMP | ≤100 nM[1] | Enzyme Assay |

| p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP) | 100-1,000 nM[1] | Enzyme Assay |

These values indicate that this compound is a potent inhibitor of ENPP1, with a strong preference for inhibiting the hydrolysis of the physiological substrate 2'3'-cGAMP.

Selectivity Profile

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the potentiation of the cGAS-STING signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage.

cGAS-STING Signaling Pathway

References

Foundational Research on ENPP1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in innate immunity and a promising target for cancer immunotherapy. This transmembrane glycoprotein is the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[1][2] By degrading extracellular cGAMP, ENPP1 acts as an immune checkpoint, dampening anti-tumor immune responses.[1][2] Consequently, the development of potent and selective ENPP1 inhibitors has become a significant focus of research to enhance STING-mediated anti-cancer immunity.[3][4] This technical guide provides an in-depth overview of the foundational research on ENPP1 inhibitors, including their mechanism of action, key experimental data, and detailed protocols for essential assays.

The Role of ENPP1 in the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection.[1] Upon binding to dsDNA, cGAS synthesizes cGAMP, which acts as a second messenger.[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][5] These cytokines, in turn, promote the recruitment and activation of immune cells, such as dendritic cells and T cells, to mount an effective anti-tumor response.[6]

ENPP1 is a type II transmembrane glycoprotein that negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing paracrine STING activation in surrounding immune cells.[2][7] Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis and resistance to immune checkpoint inhibitors.[8][9] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response.[10]

Quantitative Data on ENPP1 Inhibitors

A growing number of small molecule ENPP1 inhibitors are in preclinical and clinical development. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

| Compound | Target | Substrate | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| Compound 32 | Mouse ENPP1 | cGAMP | - | < 2 | pH 7.4, 3 nM ENPP1, 5 µM cGAMP | [2] |

| QS1 | Human ENPP1 | ATP | 36 | 1600 | pH 7.4, cGAMP as substrate | [2] |

| STF-1623 | Human ENPP1 | cGAMP | 149 ± 20 | - | Luminescence-based assay | [11][12] |

| SR-8314 | Human ENPP1 | - | - | 79 | - | [6] |

| MV-626 | Human ENPP1 | cGAMP | - | - | Prevents hydrolysis | [6] |

| OC-1 | Human ENPP1 | - | - | < 10 | Luminescence-based enzymatic assay | [13] |

| Compound 31 | Human ENPP1 | - | 14.68 | - | Pyrrolopyrimidinone core | [14] |

| E-3 (NCI-14465) | Human ENPP1 | 2',3'-cGAMP | 26,400 | - | Luminescence-based assay | [15] |

| C-29 | Human ENPP1 | 2',3'-cGAMP | 19,400 | - | Dual CdnP/ENPP1 inhibitor | [15] |

Table 2: Cellular Activity and In Vivo Efficacy of Selected ENPP1 Inhibitors

| Compound | Cell Line | Assay | Endpoint | In Vivo Model | Efficacy | Reference |

| Compound 32 | E0771 | Tumor Growth | Tumor growth delay | Breast cancer mouse model | Significant delay in tumor growth | [2] |

| SR-8314 | - | T-cell infiltration | Increased CD3+, CD4+, and CD8+ T cells | - | Anti-tumor activity | [6] |

| Unnamed Candidate | CT-26 | Tumor Growth Inhibition (TGI) | 53% TGI (monotherapy), 81% TGI (with anti-PD-L1) | Colorectal cancer syngeneic mouse model | Potent anti-cancer efficacy | [16] |

| OC-1 | CT26, MC38 | Tumor Growth Inhibition (TGI) | 20-40% TGI (monotherapy), ~75% TGI (with anti-PD-1) | Syngeneic mouse tumor models | Promising anti-tumor activity | [13] |

| STF-1623 | - | Tumor Growth | Blocks progression | Breast, pancreatic, colon, and brain cancer models | Robust anti-tumor and anti-metastatic effects | [12][17] |

| ISM Compound | MC38 | Tumor Growth Inhibition (TGI) | 67% TGI (single dose) | Syngeneic mouse model | Strong anti-tumor activity | [18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational ENPP1 inhibitor research.

ENPP1 Enzymatic Activity Assays

Several methods are employed to measure the enzymatic activity of ENPP1 and the potency of its inhibitors.

This assay relies on the hydrolysis of the artificial substrate pNP-TMP by ENPP1, which releases the chromophore p-nitrophenolate.[3][19]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the ENPP1 inhibitor in the assay buffer.

-

In a 96-well plate, add 10 µL of cell lysate containing ENPP1 or purified rhENPP1 to each well.[3]

-

Add 80 µL of assay buffer containing the desired concentration of the inhibitor.

-

Initiate the reaction by adding 10 µL of 1 mM pNP-TMP substrate to each well.[3]

-

Measure the absorbance at 405 nm every minute for 60 minutes using a microplate reader.[3]

-

Calculate the rate of p-nitrophenolate production to determine ENPP1 activity.

-

This high-throughput assay directly measures the AMP and GMP produced from the hydrolysis of ATP or cGAMP, respectively.[4][20][21]

-

Materials:

-

Procedure:

-

Dispense the ENPP1 enzyme into the wells of a 384-well plate.

-

Add the ENPP1 inhibitor at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate (ATP or cGAMP).

-

Incubate the reaction for 60 minutes at room temperature.[21]

-

Stop the reaction by adding the Transcreener® AMP²/GMP² Detection Mix, which contains an AMP/GMP antibody and a fluorescent tracer.

-

Incubate for 60-90 minutes to allow the detection reaction to reach equilibrium.

-

Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the tracer by the AMP/GMP product.

-

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of ENPP1 inhibitors in a more physiologically relevant context.[22]

This assay utilizes a THP-1 cell line engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter, allowing for the quantification of STING pathway activation.[16]

-

Materials:

-

THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen)

-

ENPP1 inhibitor compounds

-

2'3'-cGAMP

-

Cell culture medium (RPMI 1640, 10% FBS)

-

Luciferase assay reagent

-

96-well white microplate

-

Luminometer

-

-

Procedure:

-

Seed THP-1 Dual reporter cells in a 96-well plate.

-

Treat the cells with the ENPP1 inhibitor at various concentrations.

-

Stimulate the cells with extracellular 2'3'-cGAMP.

-

Incubate for 24 hours.

-

Measure the luciferase activity using a luminometer. An increase in luminescence indicates activation of the STING pathway.

-

In Vivo Efficacy Studies

Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic properties of ENPP1 inhibitors.[13]

-

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, E0771 breast cancer)[2][13][16]

-

ENPP1 inhibitor formulation (for oral or intravenous administration)

-

Immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies)

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor monotherapy, anti-PD-1 monotherapy, combination therapy).

-

Administer the treatments according to the predetermined schedule and dosage.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and harvest tumors and other tissues for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Conclusion and Future Directions

The foundational research on ENPP1 inhibitors has firmly established ENPP1 as a key negative regulator of the cGAS-STING pathway and a promising target for cancer immunotherapy. The development of potent and selective small molecule inhibitors has demonstrated significant anti-tumor activity in preclinical models, both as monotherapy and in combination with immune checkpoint blockade.[13][16] Several ENPP1 inhibitors are now advancing into clinical trials, with early data suggesting a favorable safety profile and potential for therapeutic benefit.[10][23]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of ENPP1 inhibitors, identifying predictive biomarkers to select patients most likely to respond to treatment, and exploring novel combination strategies with other immunotherapies and standard-of-care treatments.[24] The continued investigation into the multifaceted roles of ENPP1 in the tumor microenvironment will undoubtedly pave the way for innovative and more effective cancer therapies.

References

- 1. rhENPP1 activity assay [bio-protocol.org]

- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENPP1 enzyme activity assay [bio-protocol.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00187B [pubs.rsc.org]

- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 15. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. researchgate.net [researchgate.net]

- 18. ENPP1 | Insilico Medicine [insilico.com]

- 19. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Study Establishes ENPP1 As A Biomarker For Immunotherapy Benefit [bio-itworld.com]

Methodological & Application

Application Notes and Protocols for Enpp-1-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular ATP to generate inorganic pyrophosphate (PPi), a key inhibitor of calcification. More recently, ENPP1 has been identified as a major hydrolase of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1][2] By degrading cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway, making it a promising therapeutic target for cancer immunotherapy.[1][2][3] Inhibition of ENPP1 can enhance STING-mediated anti-tumor immunity.[3][4]

This document provides detailed protocols and application notes for the in vitro characterization of ENPP1 inhibitors, with a focus on a representative compound, Enpp-1-IN-1. The provided methodologies are designed to be robust and suitable for high-throughput screening (HTS) and lead optimization efforts.

Signaling Pathway

ENPP1 negatively regulates the cGAS-STING signaling pathway by hydrolyzing cGAMP. Inhibition of ENPP1 activity leads to increased levels of cGAMP, which can then bind to and activate STING, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response.

Caption: ENPP1-mediated regulation of the cGAS-STING pathway.

Experimental Protocols

Several in vitro assay formats can be employed to determine the potency and mechanism of action of ENPP1 inhibitors. Below are detailed protocols for a fluorescence-based assay and a colorimetric assay.

Fluorescence-Based ENPP1 Inhibition Assay

This assay utilizes a fluorogenic substrate, such as Tokyo Green™-mAMP (TG-mAMP), which upon cleavage by ENPP1, releases a fluorescent molecule that can be quantified.[5][6][7] This method is highly sensitive and amenable to high-throughput screening.

Materials:

-

Recombinant Human ENPP1 Enzyme

-

ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

-

Fluorogenic Substrate (e.g., TG-mAMP)

-

This compound (or other test inhibitors)

-

Positive Control Inhibitor (e.g., ENPP1 Inhibitor C)[5]

-

DMSO

-

Black, low-volume 384-well or 96-well plates

-

Fluorescence plate reader (Excitation/Emission = 485/520 nm for Tokyo Green™)[5]

Experimental Workflow:

Caption: Workflow for the fluorescence-based ENPP1 inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare 1X ENPP1 Assay Buffer by diluting a 10X stock with ultrapure water. Keep on ice.

-

Prepare serial dilutions of this compound and the positive control inhibitor in DMSO. Further dilute these in 1X ENPP1 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Dilute the ENPP1 enzyme stock in cold 1X ENPP1 Assay Buffer to the desired working concentration (e.g., 200 pM).[8]

-

Dilute the fluorogenic substrate in 1X ENPP1 Assay Buffer to the desired working concentration.

-

-

Assay Protocol (384-well format):

-

Add 5 µL of the diluted this compound, positive control, or DMSO (for no inhibitor and 100% activity controls) to the wells of a black 384-well plate.

-

Add 10 µL of the diluted ENPP1 enzyme solution to all wells except the "no enzyme" control wells (add 10 µL of 1X Assay Buffer instead).

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the diluted fluorogenic substrate to all wells.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" controls).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Colorimetric ENPP1 Inhibition Assay

This assay uses a colorimetric substrate like p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).[9][10] ENPP1 hydrolyzes pNP-TMP to release p-nitrophenolate, which is yellow and can be quantified by measuring its absorbance at 405 nm.

Materials:

-

Recombinant Human ENPP1 Enzyme or cell lysate containing ENPP1[9]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 130 mM NaCl, 1 mM CaCl₂, 5 mM KCl)[9]

-

Substrate: p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP)

-

This compound (or other test inhibitors)

-

DMSO

-

Clear 96-well plates

-

Spectrophotometer or plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and serial dilutions of the inhibitor as described in the fluorescence-based assay protocol.

-

Prepare a stock solution of pNP-TMP in deionized water (e.g., 10 mM).

-

-

Assay Protocol (96-well format):

-

In a clear 96-well plate, add 10 µL of the diluted inhibitor or DMSO control.

-

Add 80 µL of the assay buffer containing the ENPP1 enzyme.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of 10 mM pNP-TMP to each well for a final concentration of 1 mM.[9]

-

Incubate the plate at 37°C and monitor the change in absorbance at 405 nm every minute for 60 minutes using a microplate reader.[9]

-

-

Data Analysis:

-

Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration compared to the DMSO control.

-

Determine the IC₅₀ value as described for the fluorescence-based assay.

-

Data Presentation

The potency of ENPP1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). Below is a table summarizing hypothetical data for this compound and other reference compounds.

| Compound | Assay Type | Substrate | IC₅₀ (nM) |

| This compound | Fluorescence | TG-mAMP | 5.2 |

| This compound | Colorimetric | pNP-TMP | 8.1 |

| Enpp-1-IN-19 | Luminescence | cGAMP | 68[11] |

| Enpp-1-IN-20 | Cell-based | - | 8.8[12] |

| E-54 | Luminescence | cGAMP | 13,600[1] |

| E-27 | Luminescence | cGAMP | 16,300[1] |

Troubleshooting and Considerations

-

Enzyme Activity: Ensure the recombinant ENPP1 is active. Titrate the enzyme to determine an optimal concentration that yields a robust signal within the linear range of the assay.[13]

-

Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibitor potency.

-

DMSO Tolerance: High concentrations of DMSO can inhibit enzyme activity. It is crucial to maintain a consistent and low final DMSO concentration across all wells.

-

Assay Robustness: For high-throughput screening, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor > 0.5 indicates an excellent assay.[7]

-

Physiological Substrates: While artificial substrates like pNP-TMP and TG-mAMP are convenient for HTS, it is important to confirm inhibitor potency using physiological substrates such as ATP or cGAMP.[14][15] This can be done using assays that measure the product, such as AMP/GMP, via methods like the Transcreener AMP²/GMP² assay.[13]

References

- 1. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ENPP1 | Insilico Medicine [insilico.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ENPP1 enzyme activity assay [bio-protocol.org]

- 10. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Enpp-1-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Enpp-1-IN-1 in cell-based assays. This document outlines the biological context of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme, the mechanism of its inhibition, and detailed protocols for assessing inhibitor potency in a cellular environment.

Application Notes

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1][2] In the context of immunology and oncology, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[3][4][5]

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from cellular damage, such as in cancer cells.[4] Upon DNA detection, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[5] This response promotes the recruitment and activation of immune cells, such as T cells, to eliminate infected or cancerous cells.[4]

ENPP1 functions as an innate immune checkpoint by hydrolyzing extracellular cGAMP, thereby preventing it from activating the STING pathway in neighboring immune cells.[4][5] Many tumors overexpress ENPP1, which is thought to be a mechanism of immune evasion, allowing them to grow unchecked by the immune system.[4]

This compound: A Potent Inhibitor of ENPP1

Principle of the ENPP1 Cell-Based Assay

The cell-based assay for this compound is designed to quantify the inhibitor's ability to block ENPP1 activity and restore STING signaling in a cellular context. A common approach involves the use of a reporter cell line that expresses a reporter gene, such as luciferase or a fluorescent protein, under the control of an interferon-stimulated promoter (e.g., ISG54).

In this assay, cells are treated with varying concentrations of this compound. The cGAS-STING pathway is then stimulated, typically by the addition of exogenous cGAMP. If ENPP1 is active, it will degrade the cGAMP, leading to a low reporter signal. However, in the presence of an effective ENPP1 inhibitor like this compound, cGAMP will be protected from degradation, leading to robust STING activation and a high reporter signal. The potency of the inhibitor is determined by measuring the dose-dependent increase in the reporter signal.

Data Presentation

The potency of ENPP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) values, which can be measured in both biochemical and cell-based assays. While specific data for this compound is not available, the following table summarizes the reported IC50 values for other potent ENPP1 inhibitors.

| Inhibitor | Assay Type | IC50 Value | Cell Line/Conditions |

| Enpp-1-IN-20 | Biochemical | 0.09 nM | Purified ENPP1 enzyme |

| Enpp-1-IN-20 | Cell-Based | 8.8 nM | Not specified |

| Enpp-1-IN-13 | Biochemical | 1.29 µM | Purified ENPP1 enzyme |

| ENPP1 Inhibitor C | Biochemical | 0.26 µM | Cell-free assay |

| Enpp-1-IN-21 | Biochemical | 0.45 µM | Purified ENPP1 enzyme |

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to determine the potency of this compound using a STING reporter cell line.

Materials and Reagents

-

Cells: HEK293T or THP-1 cells stably expressing a STING-responsive luciferase reporter (e.g., ISG54-luciferase).

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Plates: White, flat-bottom 96-well cell culture plates.

-

This compound: Stock solution in DMSO.

-

Stimulant: 2'3'-cGAMP sodium salt stock solution in nuclease-free water.

-

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™).

-

Luminometer: Plate reader capable of measuring luminescence.

Cell Culture and Plating

-

Maintain the STING reporter cell line in a 37°C incubator with 5% CO2.

-

Passage the cells every 2-3 days to maintain logarithmic growth.

-

On the day of the assay, harvest the cells and resuspend them in fresh culture medium.

-

Count the cells and adjust the density to 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 18-24 hours to allow the cells to adhere.

Assay Protocol

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Inhibitor Treatment: Add the diluted this compound to the appropriate wells of the cell plate. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Stimulation: Prepare a working solution of 2'3'-cGAMP in culture medium. Add the cGAMP solution to all wells (except for the unstimulated control) to a final concentration that elicits a sub-maximal response.

-

Incubation: Incubate the plate at 37°C for 6-8 hours.

-

Luciferase Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

Data Analysis

-

Calculate Percentage of Activation:

-

Subtract the average luminescence of the unstimulated control from all other values.

-

Normalize the data to the vehicle control (DMSO + cGAMP), which is set to 100% activation.

-

Percentage of Activation = [(Luminescence_sample - Luminescence_unstimulated) / (Luminescence_vehicle - Luminescence_unstimulated)] * 100

-

-

Generate Dose-Response Curve: Plot the percentage of activation against the logarithm of the this compound concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: ENPP1's role in the cGAS-STING signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for the ENPP1 cell-based assay.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. pnas.org [pnas.org]

- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of ENPP1-IN-1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system's response to cancer. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immunity.[1][2][3] ENPP1-IN-1 and other small molecule inhibitors of ENPP1 represent a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting T-cell-mediated tumor destruction. These application notes provide detailed protocols for the use of ENPP1 inhibitors in preclinical animal models of cancer.

Mechanism of Action: ENPP1-IN-1 in the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA, which can be released from cancer cells due to genomic instability or cell death.

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Quantitative Data Summary of ENPP1 Inhibitors in Animal Models

The following table summarizes the in vivo efficacy of various ENPP1 inhibitors in syngeneic mouse models.

| Inhibitor | Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Monotherapy Tumor Growth Inhibition (TGI) | Combination Therapy (e.g., with anti-PD-1) TGI | Reference |

| AVA-NP-695 | BALB/c | 4T1 Breast Cancer | Oral Gavage | 6 mg/kg BID | Daily for 19 days | 44% | ~60% (with Paclitaxel) | [2] |

| OC-1 | BALB/c, C57BL/6 | CT26, MC38 Colorectal Cancer | Oral Gavage | Not specified | Not specified | 20-40% | ~75% (with anti-PD-1) | [1][4] |

| Unnamed Candidate 1 | BALB/c | CT26 Colorectal Cancer | Intravenous (IV) | 25 mg/kg | For 15 days | 53% | 81% (with anti-PD-L1) | [5] |

| Unnamed Candidate 2 | BALB/c | CT26 Colorectal Cancer | Oral Gavage | 25 mg/kg | For 15 days | 39% | 86% (with anti-PD-L1) | [5] |

| ISM Compound | C57BL/6 | MC38 Colorectal Cancer | Oral Gavage | 3-30 mg/kg BID | Not specified | 67% (single dose) | Dose-dependent increase with anti-PD-L1 | [6] |

| RBS2418 | C57BL/6 | Hepa1-6 Liver Cancer, GL261-luc Glioblastoma | Oral Gavage | Not specified | For 2 or 10 days | Significant reduction | Not specified | [7] |

| Compound [II] (Prodrug) | C57BL/6 | Pan02 Pancreatic Cancer | Not specified | Not specified | Not specified | 11% | 51% (with radiation) | [8] |

Experimental Protocols

Syngeneic Mouse Models

Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are essential for evaluating immunotherapies like ENPP1 inhibitors.[9][10]

-

Cell Lines: 4T1 (mammary carcinoma, BALB/c), CT26 (colon carcinoma, BALB/c), MC38 (colon adenocarcinoma, C57BL/6).[1][11][12]

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS or Hank's Balanced Salt Solution (HBSS) at the desired concentration for injection.[11][13] Perform a cell count and viability assessment using trypan blue exclusion.

-

Subcutaneous Implantation:

-

Orthotopic Implantation (4T1 Mammary Fat Pad):

Caption: General experimental workflow for in vivo efficacy studies of ENPP1 inhibitors.

Formulation and Administration of ENPP1-IN-1

The formulation and route of administration are critical for achieving optimal drug exposure and efficacy.

-

A common vehicle for oral administration of hydrophobic small molecules in mice is a mixture of DMSO, PEG400, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300/400, 5% Tween-80, and 45% saline.[15]

-

For compounds with poor solubility in aqueous solutions, a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) in water can be used.[15][16]

-

Protocol:

-

Dissolve the ENPP1 inhibitor in a small amount of DMSO.

-

Add PEG400 and Tween-80 and vortex thoroughly.

-

Add saline or water dropwise while vortexing to form a stable solution or suspension.

-

Prepare fresh on the day of dosing.

-

-

For IP injection, the formulation should be sterile and isotonic.

-

A common vehicle is a mixture of DMSO and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid peritoneal irritation.

-

Protocol:

-

Dissolve the ENPP1 inhibitor in 100% DMSO to create a stock solution.

-

On the day of injection, dilute the stock solution with sterile saline to the final desired concentration.

-

-

Oral Gavage: Administer the formulated inhibitor using a proper-sized gavage needle. The volume is typically 5-10 mL/kg body weight.[16]

-

Intraperitoneal Injection: Inject the formulated inhibitor into the lower right quadrant of the abdomen using a 25-27 gauge needle. The volume is typically 100-200 µL.

Assessment of Anti-Tumor Efficacy

-

Measure tumors 2-3 times per week using a digital caliper.[17]

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[4][11][18]

-

The length is the longest dimension of the tumor, and the width is the dimension perpendicular to the length.[4]

-

Establish humane endpoints, such as a maximum tumor volume (e.g., 1500-2000 mm³) or signs of distress in the animals.[17][19]

-

Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100 .

Analysis of the Tumor Microenvironment

-

At the end of the study, euthanize mice and aseptically excise tumors.

-

Protocol:

-

Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640 medium.

-

Digest the tissue with an enzyme cocktail (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes with gentle agitation.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[20]

-

Lyse red blood cells using an ACK lysis buffer.[20]

-

Wash the cells with PBS or FACS buffer (PBS with 2% FBS).

-

(Optional) Enrich for lymphocytes using a density gradient centrifugation method (e.g., Percoll or Ficoll).[20]

-

-

Protocol:

-

Count the isolated TILs and adjust the concentration to 1 x 10^6 cells per 100 µL.

-

Stain for cell viability using a live/dead stain (e.g., Zombie NIR, Propidium Iodide).[20]

-

Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific antibody binding.

-

Stain with a panel of fluorophore-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, F4/80, Gr-1).[20][21]

-

For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, then stain with intracellular antibodies.

-

Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).[20]

-

Conclusion

The use of ENPP1-IN-1 and other ENPP1 inhibitors in preclinical animal models is a valuable tool for investigating their therapeutic potential in cancer immunotherapy. The protocols outlined in these application notes provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of this promising class of drugs. Careful attention to experimental detail, including the choice of animal model, drug formulation, and methods for assessing anti-tumor responses, is crucial for obtaining reliable and reproducible results.

References

- 1. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. ENPP1 | Insilico Medicine [insilico.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 10. 4T1 Syngeneic Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 11. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]

- 12. scispace.com [scispace.com]

- 13. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. iacuc.wsu.edu [iacuc.wsu.edu]

- 18. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 19. animalcare.jhu.edu [animalcare.jhu.edu]

- 20. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

- 21. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ENPP-1-IN-1 in Combination with Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that has emerged as a critical innate immune checkpoint.[1][2] In the tumor microenvironment (TME), ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[3] The cGAS-STING pathway is a key component of the innate immune system, detecting cytosolic DNA (a common feature of cancer cells) and initiating a type I interferon response that promotes the recruitment and activation of cytotoxic T lymphocytes.[3] By degrading extracellular cGAMP, ENPP1 dampens this anti-tumor immune response, allowing cancer cells to evade immune surveillance.[4][5] Furthermore, the hydrolysis of ATP by ENPP1 can lead to the production of adenosine, an immunosuppressive molecule within the TME.[6]

Inhibition of ENPP1 presents a promising therapeutic strategy to reactivate anti-tumor immunity. Small molecule inhibitors, such as ENPP-1-IN-1, block the enzymatic activity of ENPP1, thereby increasing the concentration of extracellular cGAMP and preventing the generation of immunosuppressive adenosine. This localized activation of the STING pathway can turn "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more susceptible to immunotherapy.[4] Combining ENPP1 inhibitors with immune checkpoint blockades, such as anti-PD-1 or anti-PD-L1 antibodies, is a rational approach to synergistically enhance anti-tumor responses by both initiating an innate immune response and removing the brakes on the adaptive immune system.[6][7]

These application notes provide detailed protocols for the use of this compound in combination with immunotherapy in preclinical research settings.

Signaling Pathways and Experimental Workflow

Caption: ENPP1-STING signaling pathway and points of therapeutic intervention.

References

- 1. Mouse PD-L1 Antibody | Leinco [leinco.com]

- 2. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]

- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS‐STING Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Enpp-1-IN-1 solubility issues and solutions

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ENPP-1-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?